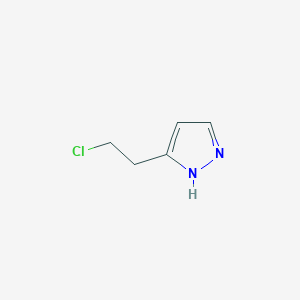

5-(2-chloroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKDVDUXKFVJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330925 | |

| Record name | 5-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69658-98-6 | |

| Record name | NSC334647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization of 5 2 Chloroethyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The electron-withdrawing nature of the pyrazole (B372694) ring, coupled with the inherent reactivity of the primary alkyl chloride, facilitates the displacement of the chloride ion by various nucleophiles. This provides a straightforward route to a variety of functionally substituted pyrazoles.

Synthesis of Polyfunctional Pyrazoles through Halide Displacement

The chloroethyl group of 5-(2-chloroethyl)-1H-pyrazole serves as an electrophilic site for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This pathway is instrumental in the synthesis of polyfunctional pyrazoles, which are valuable scaffolds in medicinal chemistry and materials science. The displacement of the chloride ion can be achieved with a variety of nucleophiles, including amines, azides, and others, leading to the formation of new carbon-nitrogen and carbon-heteroatom bonds.

For instance, the reaction with amines or their derivatives can lead to the corresponding aminoethylpyrazoles. A preparative method to obtain 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles has been demonstrated through the alkylation of the parent heterocycle with chloroacetonitrile, followed by reduction of the nitrile group. bioorganica.com.ua This two-step process, involving an initial nucleophilic substitution by the pyrazole nitrogen on the chloroacetonitrile, highlights a synthetic strategy that can be adapted for this compound to introduce an aminomethyl group, which can be further functionalized.

Similarly, reaction with sodium azide (B81097) can introduce the azido (B1232118) group, a versatile functional group that can be subsequently converted to an amine via reduction or participate in cycloaddition reactions. The synthesis of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde from the corresponding 5-chloro derivative demonstrates the feasibility of this transformation on a pyrazole ring system. researchgate.net

The following table summarizes representative nucleophilic substitution reactions on chloro-substituted pyrazole derivatives, illustrating the scope of this transformation for creating polyfunctional pyrazoles.

| Reactant | Nucleophile | Product | Reaction Conditions | Significance |

|---|---|---|---|---|

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium Azide (NaN3) | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | DMSO | Introduction of the versatile azido group. researchgate.net |

| 1-Alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole | Chloroacetonitrile (followed by reduction) | 2-(Pyrazolo[4,3-c]pyrazol-1-yl)ethan-1-amine | Alkylation followed by reduction with borane-dimethyl sulfide (B99878) complex | Formation of an aminoethyl side chain. bioorganica.com.ua |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Aromatic Amines | 5-(Arylamino)-1,3-diphenyl-1H-pyrazole-4-carbonitriles (via thermolysis of an intermediate) | Condensation followed by thermolysis | Formation of N-aryl pyrazole derivatives. researchgate.net |

Preparation of Pyrazole-Based Chalcogenides via Reaction with In Situ Generated Chalcogenides

The reaction of 1-(2-chloroethyl)pyrazole derivatives with in situ generated chalcogenide reagents provides an effective route for the synthesis of pyrazole-based dichalcogenides and monochalcogenides. These reactions involve the nucleophilic attack of chalcogen species on the electrophilic carbon of the chloroethyl group.

Symmetrical dichalcogenides of substituted 1-(2-chloroethyl)pyrazoles can be synthesized by reacting the pyrazole derivative with in situ prepared sodium dichalcogenides (Na₂E₂, where E = S, Se, Te). The reaction is typically carried out in ethanol (B145695), and maintaining the temperature between 40-50°C for a couple of hours generally affords the desired products in good yields. The slow addition of the reactants has been noted to improve the yield of the dichalcogenides.

Furthermore, pyrazole-derived monoselenides can be prepared by reacting 1-(2-chloroethyl)pyrazole derivatives with in situ generated sodium hydrogen selenide (B1212193) (NaHSe). This reaction is typically performed at room temperature for about 2 hours. In both cases, carrying out the reactions under an inert atmosphere is crucial for success.

A summary of the synthesis of pyrazole-based chalcogenides is presented in the table below.

| Starting Material | Reagent | Product Type | Reaction Conditions | Yield |

|---|---|---|---|---|

| Substituted 1-(2-chloroethyl)pyrazole | Na₂S₂ (in situ) | Disulfide | Ethanol, 40-50°C, 2 h | Good |

| Substituted 1-(2-chloroethyl)pyrazole | Na₂Se₂ (in situ) | Diselenide | Ethanol, 40-50°C, 2 h | Good |

| Substituted 1-(2-chloroethyl)pyrazole | Na₂Te₂ (in situ) | Ditelluride | Ethanol, 40-50°C, 2 h | Good |

| Substituted 1-(2-chloroethyl)pyrazole | NaHSe (in situ) | Monoselenide | Ethanol, Room Temperature, 2 h | Good |

Formation of N-Acyclic Nucleoside Derivatives

The alkylating ability of this compound can be exploited for the synthesis of N-acyclic nucleoside analogs. These compounds are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The synthesis generally involves the N-alkylation of a heterocyclic base (a purine (B94841) or pyrimidine (B1678525) analog) with the chloroethylpyrazole derivative.

For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives can be treated with reagents like 2-chloroethyl methyl ether or 2-chloroethanol (B45725) in the presence of a base such as sodium hydride in DMF to yield the corresponding N-acyclic nucleoside derivatives. chemrj.org This general methodology can be applied to this compound, where the pyrazole moiety itself becomes part of the acyclic side chain attached to a different nucleobase.

The alkylation of purine and pyrimidine derivatives with alkyl halides is a well-established method for the synthesis of nucleoside analogs. clockss.orgub.eduresearchgate.net The reaction of this compound with various purine and pyrimidine bases under basic conditions would lead to the formation of novel N-acyclic nucleosides where the pyrazole ring is tethered to the nucleobase via an ethyl linker. The regioselectivity of the alkylation on the nucleobase can sometimes be an issue, potentially leading to a mixture of isomers. ub.edu

The following table outlines a general scheme for the synthesis of N-acyclic nucleoside derivatives using chloroethylating agents.

| Heterocyclic Base | Alkylating Agent | Base/Solvent | Product Type | Reference Methodology |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-one | 2-Chloroethyl methyl ether | NaH / DMF | N-Acyclic Pyrazolopyrimidine Nucleoside | chemrj.org |

| Pyrazolo[3,4-d]pyrimidin-4-one | 2-Chloroethanol | NaH / DMF | N-Acyclic Pyrazolopyrimidine Nucleoside | chemrj.org |

| Adenine | Alkyl Halides | Base / DMF (Microwave) | N-Alkylated Adenine | clockss.org |

| Guanine | Alkyl Halides | Base / DMF (Microwave) | N-Alkylated Guanine | clockss.org |

| 6-Amino-2-thiouracil | Alkyl Halides | Base / PTC (Microwave) | N-Alkylated Thiouracil | clockss.org |

Elimination Reactions for Introducing Unsaturation

In addition to substitution reactions, this compound can undergo elimination of hydrogen chloride to introduce a vinyl group at the 5-position of the pyrazole ring. This dehydrohalogenation reaction is a key step in the synthesis of vinylpyrazoles, which are valuable monomers and building blocks in organic synthesis.

Dehydrohalogenation to Form Vinylpyrazoles

The treatment of this compound with a base can induce the elimination of a molecule of hydrogen chloride, leading to the formation of 5-vinyl-1H-pyrazole. This reaction is a common and efficient method for the synthesis of vinyl-substituted pyrazoles.

Various bases and reaction conditions can be employed to effect this transformation. For instance, 5-chloro-1-vinyl-1Н-pyrazoles have been obtained by the elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles using sodium hydroxide (B78521) in ethanol or potassium tert-butoxide in pyridine. researchgate.net The choice of base and solvent can influence the efficiency of the reaction. Strong bases are generally required to facilitate the removal of the proton from the carbon adjacent to the pyrazole ring.

The following table provides examples of reaction conditions used for the dehydrohalogenation of chloroethylpyrazole derivatives.

| Starting Material | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-1-(2-chloroethyl)-1Н-pyrazoles | NaOH | Ethanol | 5-Chloro-1-vinyl-1Н-pyrazoles | researchgate.net |

| 5-Chloro-1-(2-chloroethyl)-1Н-pyrazoles | t-BuOK | Pyridine | 5-Chloro-1-vinyl-1Н-pyrazoles | researchgate.net |

| 5-Chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde | t-BuOK | Pyridine | 5-Chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Mechanistic Investigations of Hydrogen Chloride Elimination Pathways

The dehydrohalogenation of this compound to form 5-vinyl-1H-pyrazole is an elimination reaction that can, in principle, proceed through either a concerted (E2) or a stepwise (E1) mechanism. pharmdguru.compharmaguideline.com The specific pathway is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate.

In the case of primary alkyl halides like this compound, the E2 mechanism is generally favored, especially when a strong, non-hindered base is used. pharmaguideline.comchemicalnote.com The E2 mechanism is a one-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the chloroethyl group) at the same time as the chloride ion leaves from the α-carbon, leading to the formation of the double bond. pharmaguideline.com The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. chemicalnote.com

The E1 mechanism, on the other hand, is a two-step process that involves the initial formation of a carbocation intermediate, followed by the removal of a proton by a weak base to form the alkene. pharmaguideline.comlibretexts.org Given that primary carbocations are relatively unstable, the E1 pathway is less likely for this compound unless conditions that favor carbocation formation are present, such as a good ionizing solvent and the absence of a strong base.

Considering that the dehydrohalogenation of chloroethylpyrazoles is typically carried out with strong bases like NaOH or t-BuOK, the E2 pathway is the more probable mechanistic route. researchgate.net

Electrophilic and Cycloaddition Reactions on the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing 2-chloroethyl group at the C-5 position influences the regioselectivity and reactivity of these transformations.

The C-4 position of the pyrazole ring is the most common site for electrophilic substitution due to its higher electron density compared to the C-3 position, which is adjacent to the pyridine-like nitrogen. The electron-withdrawing nature of the 2-chloroethyl group at C-5 is expected to decrease the nucleophilicity of the pyrazole ring, thus requiring carefully optimized conditions for successful functionalization.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: The introduction of halogen atoms at the C-4 position can be achieved using various halogenating agents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) provides an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields researchgate.net. While this example involves an amino group, it demonstrates the feasibility of C-4 halogenation on substituted pyrazoles.

Nitration: Nitration of pyrazoles typically occurs at the C-4 position. A common method involves the use of nitric acid in combination with sulfuric acid or acetic anhydride (B1165640) uninsubria.it. The reaction of 3,5-dimethyl-1H-pyrazole, for example, undergoes classical nitration at the 4-position to form 3,5-dimethyl-4-nitro-1H-pyrazole nih.gov. Given the deactivating effect of the C-5 chloroethyl group, harsher conditions might be necessary for the nitration of this compound.

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic and heterocyclic compounds beilstein-archives.org. The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), can introduce a formyl group at the C-4 position of the pyrazole ring beilstein-archives.orgresearchgate.net. This reaction has been successfully employed for the dual functionalization of pyrazole derivatives beilstein-archives.org.

The following table summarizes representative electrophilic substitution reactions on the pyrazole ring, which could be adapted for this compound.

| Reaction | Reagents | Position of Functionalization | Reference |

| Halogenation | N-halosuccinimides (NXS) | C-4 | researchgate.net |

| Nitration | HNO₃/H₂SO₄ or HNO₃/(CH₃CO)₂O | C-4 | uninsubria.itnih.gov |

| Vilsmeier-Haack | POCl₃/DMF | C-4 | beilstein-archives.orgresearchgate.net |

The pyrazole ring and its substituents can serve as building blocks for the synthesis of more complex fused and annulated heterocyclic systems. These reactions often involve the participation of the pyrazole's nitrogen atoms and/or functional groups on the ring.

One common strategy involves the use of 5-aminopyrazoles as precursors for the synthesis of fused pyrazoloazines beilstein-journals.org. The amino group at the C-5 position can react with various electrophiles to construct fused ring systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines beilstein-journals.org. Although this compound does not possess an amino group, derivatization of the chloroethyl group into a reactive functionality could open pathways for similar cyclization reactions.

Alternatively, the chloroethyl group itself can be a key player in annulation reactions. Intramolecular cyclization reactions involving the chloroethyl side chain and one of the pyrazole nitrogen atoms could lead to the formation of fused systems. For example, treatment of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles with a base can lead to the elimination of hydrogen chloride to form 5-chloro-1-vinyl-1H-pyrazoles, which are versatile intermediates for further transformations researchgate.net.

Furthermore, [3+2]-annulation reactions are a powerful tool for the synthesis of five-membered nitrogen heterocycles, including pyrazoles themselves researchgate.net. While often used to construct the pyrazole ring, variations of this methodology could potentially be employed to build a new ring onto the existing this compound scaffold.

Advanced Derivatization Strategies for Analytical and Synthetic Utility

Beyond fundamental reactions on the pyrazole ring, more sophisticated derivatization strategies can be employed to enhance the molecule's utility in various applications, including as analytical reagents and building blocks for complex molecular architectures.

Chemoselectivity is crucial when dealing with a molecule like this compound, which possesses multiple reactive sites: the pyrazole ring (specifically the C-4 position and the two nitrogen atoms) and the chloroethyl side chain.

The chloroethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. For instance, the synthesis of 5-substituted 3-(2-chloroethyl)pyrazoles has been reported, where the chloride is a useful precursor for derivatives with side chains containing thioethers or phosphines through nucleophilic substitution sigmaaldrich.com.

Conversely, the pyrazole ring can be selectively functionalized while leaving the chloroethyl group intact. A metal-free approach for the electrophilic thio/selenocyanation of the pyrazole skeleton at the C-4 position has been developed using PhICl₂ and NH₄SCN/KSeCN beilstein-journals.org. This method is postulated to involve the in situ generation of a reactive thio/selenocyanogen chloride species beilstein-journals.org. Such selective C-4 functionalization provides a handle for further modifications of the pyrazole core.

The choice of reaction conditions can dictate which part of the molecule reacts. For example, reactions under basic conditions might favor nucleophilic substitution or elimination at the chloroethyl group, while electrophilic reactions in acidic media would target the pyrazole ring.

Pyrazole derivatives are widely utilized as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions researchgate.netresearchgate.netacs.org. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a property that is valuable in the design of supramolecular assemblies and metal-organic frameworks mdpi.com.

The this compound scaffold can be readily modified to create polydentate ligands. The nitrogen atoms of the pyrazole ring can act as one coordination site, while the chloroethyl group can be functionalized with other donor atoms (e.g., nitrogen, oxygen, sulfur) to create chelating ligands. The coordination chemistry of pyrazole-based chelating ligands is extensive, forming a variety of complexes with different geometries and nuclearities depending on the metal ion and the ligand structure researchgate.net.

For example, pyrazole-acetamide ligands with O and N donor atoms have been used to construct polynuclear complexes nih.gov. The functionalization of the chloroethyl group of this compound with an acetamide (B32628) moiety or other coordinating groups could lead to new ligands with tailored properties for specific metal ions. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents nih.govbohrium.com.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization and structural analysis of the specific chemical compound “this compound” is not available.

Information regarding its ¹H NMR, ¹³C NMR, Heteroatom NMR, FT-IR, Mass Spectrometry, and X-ray crystallography is not sufficiently documented in the public domain to fulfill the requirements of the requested article. While data exists for other isomers, such as 1-(2-chloroethyl)-1H-pyrazole and 4-(2-chloroethyl)-1H-pyrazole, the strict requirement to focus solely on the this compound isomer cannot be met.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data for the specified compound.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography and Solid-State Structural Investigations

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one provides definitive insights into its molecular structure and crystalline architecture. The analysis reveals the precise spatial arrangement of atoms, bond lengths, and bond angles within the molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₉ClN₂O |

| Formula Weight | 160.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0368 (3) |

| b (Å) | 7.2913 (2) |

| c (Å) | 11.2334 (4) |

| β (°) | 114.735 (3) |

| Volume (ų) | 745.28 (4) |

| Z | 4 |

The pyrazoline ring in the structure is essentially planar. The molecular conformation is further defined by specific torsion angles, such as the C3—C4—C7—C8 and C4—C7—C8—Cl1 torsion angles, which are 105.67 (19)° and 172.38 (11)°, respectively iucr.org. In the crystal structure, molecules form dimers through N—H⋯O hydrogen bonds iucr.orgnih.gov. These dimers are further connected into ribbons, and interactions such as π–π stacking [centroid-to-centroid distance = 3.4635 (9) Å] and C—Cl⋯π interactions contribute to the formation of layers iucr.orgnih.gov. The three-dimensional structure is consolidated by Cl⋯H and Cl⋯Cl interactions between these layers iucr.orgnih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the close contacts that stabilize the crystal packing.

Other significant interactions include those involving the chlorine and oxygen atoms. The Cl⋯H/H⋯Cl and O⋯H/H⋯O contacts are prominent, highlighting the importance of hydrogen bonding and halogen interactions in the crystal structure iucr.orgnih.govresearchgate.net. The table below summarizes the percentage contributions of the most significant intermolecular contacts.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.3 |

| Cl···H/H···Cl | 22.1 |

| O···H/H···O | 18.7 |

| N···H/H···N | 4.3 |

| N···C/C···N | 3.4 |

| C···H/H···C | 2.6 |

| Cl···C/C···Cl | 2.4 |

| Other | 3.2 |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a detailed comparison of the intermolecular contact patterns. The presence of distinct spikes in these plots corresponds to the specific close contacts, such as the N—H⋯O hydrogen bonds, which are crucial for the formation of the observed dimer motif iucr.orgnih.gov.

Computational and Theoretical Investigations of 5 2 Chloroethyl 1h Pyrazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2-chloroethyl)-1H-pyrazole, these studies would provide a foundational understanding of its electronic characteristics and potential chemical behavior.

Density Functional Theory (DFT) Calculations for Reactive Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate various properties that describe its reactivity. These properties would include, but are not limited to, ionization potential, electron affinity, global hardness and softness, and the electrophilicity index. Such calculations would help in predicting how the molecule interacts with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| No published data is available for these parameters for this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would reveal the charge distribution and highlight the reactive centers, such as the nitrogen atoms of the pyrazole (B372694) ring and the chloroethyl side chain.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs are crucial for understanding the stability of a molecule and predicting its fragmentation pathways. For this compound, calculating the BDE of the C-Cl bond in the chloroethyl group would be of particular interest, as this bond is likely to be one of the most reactive sites for certain types of chemical transformations.

Table 2: Hypothetical Bond Dissociation Energy for this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Cl | Data not available |

| Specific BDE calculations for this compound have not been reported in the literature. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

Reaction Coordinate Mapping and Dynamics Simulations

Computational chemistry provides powerful tools to investigate the reaction mechanisms and dynamic behavior of molecules like this compound. eurasianjournals.com Through methods such as reaction coordinate mapping and molecular dynamics (MD) simulations, a detailed, atomistic understanding of its chemical transformations and conformational stability can be achieved. researchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to determine the minimum energy path a molecule follows during a chemical reaction, from reactants to products. This involves identifying the transition state (TS), which is the highest energy point along this path, and calculating the activation energy (Ea). Density Functional Theory (DFT) is a common quantum mechanical method employed for these calculations, providing insights into the electronic structure and energetics of the molecule throughout the reaction. eurasianjournals.com

A significant reaction pathway for this compound involves the intramolecular cyclization, a key step in forming fused heterocyclic systems. The chloroethyl side chain can undergo an SNAr-type (Substitution Nucleophilic Aromatic) reaction where the pyrazole ring's N1 nitrogen atom acts as the nucleophile, displacing the chloride ion. This process would lead to the formation of a bicyclic pyrazolo[1,5-a]pyridinium cation intermediate, a valuable scaffold in medicinal chemistry.

The reaction coordinate for this cyclization can be defined by the decreasing distance between the N1 atom and the terminal carbon of the chloroethyl group. By systematically mapping the potential energy surface along this coordinate, the structure and energy of the transition state can be precisely located.

Illustrative DFT Calculation Results for Intramolecular Cyclization:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant (this compound) | B3LYP/6-311+G(d,p) | 0.00 | N1···Cethyl distance: ~3.5 Å |

| Transition State | B3LYP/6-311+G(d,p) | +24.5 | N1···Cethyl distance: ~2.1 Å |

| Product (Pyrazolo[1,5-a]pyridinium cation) | B3LYP/6-311+G(d,p) | -5.2 | N1-Cethyl bond length: ~1.5 Å |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic reactions. It serves to demonstrate the type of information generated from reaction coordinate mapping.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound in a simulated environment, such as in a solvent like water or ethanol (B145695). researchgate.net These simulations solve Newton's equations of motion for every atom in the system over a period of time, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. eurasianjournals.com

Key insights from MD simulations include the stability of different conformers of the chloroethyl side chain and the analysis of the solvent structure around the molecule. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify stability and atomic motion. A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium state, while RMSF analysis can highlight the most flexible regions of the molecule, typically the chloroethyl side chain.

Hypothetical MD Simulation Parameters and Results:

| Parameter | Value / Observation |

| System | 1 molecule of this compound in a 50 Å3 box of water |

| Force Field | AMBER or CHARMM |

| Simulation Time | 100 nanoseconds |

| Average RMSD | 1.2 ± 0.3 Å (indicating conformational stability) |

| High RMSF Regions | Terminal CH2Cl group (indicating high flexibility) |

Structure-Reactivity Relationships and Predictive Modeling in Synthetic Design

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its application in synthetic chemistry. Computational methods allow for the calculation of various molecular descriptors that quantify aspects of the molecule's electronic structure, which in turn govern its reactivity. These descriptors can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, to guide synthetic design. ej-chem.orgnih.gov

Electronic Descriptors and Reactivity

The reactivity of this compound is largely dictated by the distribution of electrons within the pyrazole ring and the nature of the chloroethyl substituent. Key electronic descriptors calculated using methods like DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the N2 atom of the pyrazole ring and a positive potential around the hydrogen on the N1 atom and the carbon atom bonded to chlorine.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can pinpoint specific reactive sites. The carbon atom attached to the chlorine is expected to have a significant partial positive charge, making it a primary site for nucleophilic attack.

Illustrative Calculated Molecular Descriptors:

| Descriptor | Calculated Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Indicates moderate nucleophilicity, centered on the pyrazole ring. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack, particularly at the chloroethyl group. |

| HOMO-LUMO Gap | 6.3 eV | Suggests good kinetic stability. |

| Most Negative MEP | -35 kcal/mol (near N2 atom) | Most likely site for protonation or electrophilic interaction. |

| Most Positive Charge | +0.25 e (on C attached to Cl) | Primary site for nucleophilic substitution. |

Note: The data in this table is hypothetical, intended to illustrate how computational descriptors are used to interpret and predict chemical reactivity.

Predictive Modeling in Synthetic Design

The calculated descriptors for this compound and its hypothetical derivatives can be used to build predictive models for synthetic applications. For instance, a QSPR model could correlate the HOMO-LUMO gap of various substituted pyrazoles with their observed reaction rates in a specific transformation. rjpbr.com Such a model would allow chemists to computationally screen potential starting materials and predict their suitability for a desired synthesis before committing to laboratory work.

By establishing a clear structure-reactivity relationship, these models can accelerate the design of novel synthetic routes. For example, if a synthetic goal requires enhancing the nucleophilicity of the pyrazole ring to facilitate a cyclization reaction, the model could predict which electron-donating substituents at the C3 or C4 positions would most effectively increase the HOMO energy, thereby speeding up the reaction. This predictive power is invaluable for optimizing reaction conditions and designing new molecules with tailored chemical properties based on the this compound scaffold. nih.gov

Advanced Synthetic Applications of 5 2 Chloroethyl 1h Pyrazole Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The presence of a chloroethyl group on the pyrazole (B372694) ring imparts significant synthetic potential, allowing 5-(2-chloroethyl)-1H-pyrazole to act as a versatile precursor for a wide array of more complex molecules. The carbon-chlorine bond provides a reactive site for nucleophilic substitution, while the pyrazole ring itself can undergo further functionalization, making it a valuable starting material for creating structurally diverse compounds.

The 2-chloroethyl side chain at the C5 position of the pyrazole ring is an effective electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a vast range of functional groups, transforming the basic pyrazole structure into more complex, polyfunctionalized derivatives. Research has demonstrated that 5-substituted-3-(2-chloroethyl)pyrazoles are valuable precursors for this purpose. acs.orgresearchgate.net By reacting these chloroethyl derivatives with various nucleophiles, chemists can append new side chains containing heteroatoms like sulfur or phosphorus. acs.org

For instance, the reaction with thiolates or phosphides leads to the formation of thioether or phosphine-functionalized pyrazoles, respectively. These transformations are significant as they introduce functionalities capable of acting as ligands for metal coordination or as key structural elements in pharmacologically active molecules. acs.org This synthetic strategy provides a straightforward pathway to novel pyrazole derivatives with tailored electronic and steric properties.

Table 1: Examples of Polyfunctionalization via Nucleophilic Substitution

| Starting Material | Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|---|

| 5-Aryl-3-(2-chloroethyl)-1H-pyrazole | Sodium thiomethoxide (NaSMe) | Thioether (-SCH₃) | Ligand Synthesis, Medicinal Chemistry |

| 5-Aryl-3-(2-chloroethyl)-1H-pyrazole | Lithium diphenylphosphide (LiPPh₂) | Phosphine (-PPh₂) | Homogeneous Catalysis, Coordination Chemistry |

This interactive table is based on synthetic pathways described for chloroethyl-pyrazole derivatives. acs.org

While the chloroethyl group presents a theoretical handle for intramolecular cyclization to form fused ring systems, the primary documented routes to annulated pyrazoles, such as pyrazolopyridines and pyrazolopyrimidines, often utilize precursors like 5-aminopyrazole derivatives. distantreader.org These compounds possess multiple nucleophilic sites that are highly effective for building fused heterocyclic structures through reactions with bifunctional electrophiles. The specific use of the chloroethyl group in this compound to directly form a new fused ring via intramolecular reaction is less commonly detailed in readily available literature compared to its role in intermolecular reactions.

Development of Novel Organic Architectures

Beyond simple functionalization, this compound and its isomers are instrumental in the rational design of sophisticated organic architectures, including specialized ligands for coordination chemistry and vinyl-substituted monomers for polymer science.

The synthesis of pyrazole-based ligands is a field of significant interest due to their applications in catalysis and the development of novel metal-organic frameworks. The strategic placement of a ligating functional group is crucial for determining the coordination properties of the resulting molecule. Syntheses using 3-(2-chloroethyl)pyrazoles as precursors allow for the attachment of ligating side chains, such as phosphines, to a carbon atom (C3 or C5) of the pyrazole ring. acs.org

Vinyl-substituted pyrazoles are valuable monomers for creating specialty polymers and serve as versatile intermediates in organic synthesis, particularly in cycloaddition and cross-coupling reactions. nih.gov A primary and efficient method for synthesizing these compounds is through the dehydrochlorination of chloroethyl-substituted pyrazoles. researchgate.netresearchgate.net

This elimination reaction involves treating a chloroethyl-pyrazole with a base to remove a molecule of hydrogen chloride (HCl), resulting in the formation of a carbon-carbon double bond. For example, 5-chloro-1-(2-chloroethyl)-1H-pyrazoles can be converted into their corresponding 5-chloro-1-vinyl-1H-pyrazoles. researchgate.netresearchgate.net This transformation is typically achieved under mild conditions using bases such as sodium hydroxide (B78521) (NaOH) in ethanol (B145695) or potassium tert-butoxide (t-BuOK) in pyridine. researchgate.netresearchgate.net The choice of base and solvent can be optimized to achieve high yields, making this a practical and scalable method for accessing vinylpyrazole derivatives from their stable chloroethyl precursors. nih.govresearchgate.netresearchgate.net

Table 2: Reaction Conditions for Synthesis of Vinyl-Pyrazoles

| Precursor | Base/Solvent | Product | Reference |

|---|---|---|---|

| 5-chloro-1-(2-chloroethyl)-1H-pyrazole | NaOH / Ethanol | 5-chloro-1-vinyl-1H-pyrazole | researchgate.net |

| 5-chloro-1-(2-chloroethyl)-1H-pyrazole | t-BuOK / Pyridine | 5-chloro-1-vinyl-1H-pyrazole | researchgate.net |

| 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde | t-BuOK / Pyridine | 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde | researchgate.netresearchgate.net |

This interactive table summarizes common dehydrochlorination conditions.

Future Research Directions

Development of Green and Sustainable Synthetic Methodologies for 5-(2-chloroethyl)-1H-pyrazole

Traditional synthetic methods for pyrazole (B372694) derivatives often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, posing significant environmental and safety challenges. benthamdirect.com The future of synthesizing this compound lies in the adoption of green chemistry principles to create more sustainable and efficient processes. nih.govresearchgate.net

Future research should focus on several key areas of green synthesis:

Eco-Friendly Solvents and Solvent-Free Reactions: A primary goal is to replace conventional harmful solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents. jetir.orgias.ac.in Investigations into solvent-free reaction conditions, potentially utilizing techniques like grinding or microwave irradiation, could drastically reduce waste and environmental impact. tandfonline.comgsconlinepress.com

Alternative Energy Sources: The use of microwave and ultrasonic assistance are promising techniques that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comias.ac.in

Heterogeneous and Recyclable Catalysts: Research should be directed towards developing solid-supported or nano-catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost. mdpi.comaraku.ac.ir This approach aligns with the principles of atom economy and operational simplicity. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot, multi-component syntheses for this compound and its precursors would enhance efficiency by reducing the number of intermediate purification steps, saving time, resources, and reducing waste generation. ias.ac.inresearchgate.net

| Parameter | Conventional Methods | Proposed Green Methodologies |

|---|---|---|

| Solvents | Toluene, CH2Cl2, Acetonitrile tandfonline.com | Water, Ethanol, Ionic Liquids, Solvent-Free benthamdirect.comtandfonline.com |

| Catalysts | Homogeneous acids/bases (often non-recyclable) | Heterogeneous catalysts, Nanocatalysts, Biocatalysts (recyclable) mdpi.comaraku.ac.ir |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication gsconlinepress.com |

| Efficiency | Often require multiple steps with purification | One-pot, multi-component reactions ias.ac.in |

| Environmental Impact | High waste generation, use of hazardous materials | Reduced waste, use of benign substances, high atom economy researchgate.net |

Exploration of Under-explored Reaction Pathways and Reactivity Patterns

Future research should systematically investigate the following:

Reactivity of the Chloroethyl Side Chain: The primary chlorine atom is a reactive site for nucleophilic substitution reactions. A comprehensive study of its reactions with various nucleophiles (e.g., amines, thiols, azides, cyanides) would open pathways to a vast library of novel 5-substituted pyrazole derivatives. Understanding the kinetics and mechanisms of these substitutions is crucial for controlling product formation.

N-Functionalization: The pyrazole ring's NH group can be readily alkylated, acylated, or arylated. Exploring regioselective N-functionalization is critical, as the resulting N1 and N2 isomers can exhibit different chemical and biological properties. nih.gov

Cyclization Reactions: The bifunctional nature of the molecule (N-H of the pyrazole and the terminal chlorine) presents opportunities for intramolecular cyclization to form fused heterocyclic systems, such as pyrazolo-diazepines or other condensed ring structures. nih.gov The complexity of reaction pathways, as seen in related syntheses like the Knorr pyrazole synthesis, suggests that unexpected intermediates and autocatalytic effects might be discovered. rsc.org

| Reactive Site | Reaction Type | Potential Reagents | Expected Outcome/Derivatives |

|---|---|---|---|

| Chloroethyl Side Chain (C-Cl) | Nucleophilic Substitution | R-NH2, R-SH, NaN3, KCN | Aminoethyl, thioethyl, azidoethyl, cyanoethyl pyrazoles |

| Pyrazole Ring (C4-H) | Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2, SO3 | 4-Nitro, 4-Bromo, 4-Sulfonic acid derivatives |

| Pyrazole Ring (N1-H) | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Regioisomeric N-substituted derivatives |

| Entire Molecule | Intramolecular Cyclization | Strong base | Fused pyrazole-containing heterocycles |

Advanced Computational Predictions for Targeted Synthesis and Novel Derivative Design

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and guide experimental work. eurasianjournals.com For this compound, computational approaches can accelerate the discovery of efficient synthetic routes and the design of new derivatives with desired functionalities. rjpbr.com

Future research directions in this area include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. researchgate.netresearchgate.net This information is vital for predicting its reactivity at different sites, understanding reaction mechanisms, and calculating the stability of potential products and intermediates. researchgate.net

Reaction Pathway Modeling: Computational modeling can be used to explore the energy profiles of potential synthetic routes, helping to identify the most thermodynamically and kinetically favorable pathways. This can guide the choice of reagents and conditions for both green synthesis and the exploration of new reactions, saving significant experimental time and resources.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal or materials chemistry, 2D and 3D-QSAR models can be developed. nih.govrsc.org By correlating the structural features of a series of derivatives with their observed activity (e.g., biological potency), these models can predict the activity of yet-unsynthesized compounds, allowing for the rational design of more potent or effective molecules. nih.gov

Molecular Docking and Virtual Screening: If the target application involves interaction with a biological macromolecule (like an enzyme or receptor), molecular docking simulations can predict the binding modes and affinities of novel derivatives. researchgate.net This enables the in silico screening of large virtual libraries of compounds derived from this compound to identify the most promising candidates for synthesis and testing.

| Computational Method | Objective | Specific Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predict Reactivity and Stability | Calculate charge distribution, map electrostatic potential, determine reaction mechanism energies. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Design Novel Derivatives | Correlate structural modifications with biological activity to predict potent analogues. nih.gov |

| Molecular Dynamics (MD) Simulations | Understand Dynamic Behavior | Simulate the interaction of derivatives with biological targets or solvents over time. eurasianjournals.com |

| Molecular Docking | Predict Binding Affinity | Screen virtual libraries of derivatives against protein targets to identify potential leads. researchgate.net |

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(2-chloroethyl)-1H-pyrazole, and what key parameters influence yield?

The Vilsmeier-Haack reaction is a robust method for synthesizing chlorinated pyrazoles. Using dichlorovinyl ketones derived from vinylidene chloride and acyl chlorides, 5-chloro-substituted pyrazoles can be synthesized (Scheme 1 in ). To introduce the 2-chloroethyl group, nucleophilic substitution or alkylation reactions may follow. For example, substituting bromine in 4-bromo-1H-pyrazole derivatives with 2-chloroethyl groups (as in ) requires controlled temperature (0–5°C) and anhydrous conditions to minimize side reactions. Yield optimization depends on reagent stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- NMR :

- ¹H NMR : Look for doublets in δ 6.5–7.5 ppm (pyrazole ring protons) and triplet/multiplet signals near δ 3.6–4.2 ppm (CH₂Cl group).

- ¹³C NMR : Peaks at δ 40–45 ppm (CH₂Cl) and δ 105–150 ppm (pyrazole carbons).

- IR : Stretching vibrations at 600–700 cm⁻¹ (C-Cl) and 3100–3150 cm⁻¹ (N-H).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 160.6 for C₅H₇ClN₂) and fragments indicating Cl loss (e.g., m/z 125.6) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect chlorinated waste in sealed containers for incineration.

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents ().

Advanced Research Questions

Q. How does tautomerism affect the reactivity and biological activity of this compound derivatives?

Pyrazole tautomerism (e.g., N1-H vs. N2-H forms) alters electronic distribution, impacting nucleophilic/electrophilic sites. In crystal structures, tautomeric forms can coexist ( ), influencing hydrogen-bonding networks (e.g., N-H⋯N interactions) and solubility. For biological studies, tautomer stability affects binding to targets like carbonic anhydrase ( ) or prostaglandin synthases ( ). Computational modeling (e.g., DFT) can predict dominant tautomers in solution .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use software like MOE () to simulate binding to enzymes (e.g., carbonic anhydrase). Prioritize hydrophobic pockets for the chlorinated ethyl group.

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial targets ().

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures.

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (as in ), which provides definitive bond lengths and angles.

- 2D NMR (COSY, NOESY) : Confirm proton-proton coupling patterns and spatial proximity of substituents .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Reaction Exotherm : Use jacketed reactors with controlled cooling to manage heat during alkylation.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or distillation under reduced pressure.

- Byproduct Formation : Optimize reaction time (≤4 hours) to minimize dimerization or hydrolysis of the chloroethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.